(2R)-1,1,1-Trifluoro-4-phenylbutan-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12F3N |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
(2R)-1,1,1-trifluoro-4-phenylbutan-2-amine |
InChI |
InChI=1S/C10H12F3N/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,14H2/t9-/m1/s1 |
InChI Key |
CJIJQPOXSZBIGD-SECBINFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@H](C(F)(F)F)N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(F)(F)F)N |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 2r 1,1,1 Trifluoro 4 Phenylbutan 2 Amine
Chemical Transformations of the Primary Amine Functional Group
The primary amine group in (2R)-1,1,1-Trifluoro-4-phenylbutan-2-amine is a versatile functional handle for a wide array of chemical transformations. Its nucleophilicity allows for the formation of various derivatives through reactions such as acylation, sulfonamidation, carbamate (B1207046) formation, alkylation, and cyclization.
Acylation, Sulfonamidation, and Carbamate Formation
The reaction of primary amines with acylating agents, sulfonyl chlorides, and reagents for carbamate formation are fundamental transformations.
Acylation: The primary amine readily reacts with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a common strategy for creating peptide bonds or introducing specific acyl groups to modify the compound's properties.
Sulfonamidation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a suitable solvent and base, yields sulfonamides. These derivatives are of interest in medicinal chemistry due to their prevalence in various drug molecules.
Carbamate Formation: Carbamates, or urethanes, can be synthesized from the amine through several methods. wikipedia.org One common approach involves the reaction with a chloroformate in the presence of a base. wikipedia.org Another method is the reaction with an isocyanate. A three-component coupling of the amine, carbon dioxide, and an alkyl halide can also yield carbamates under mild conditions. organic-chemistry.org The formation of carbamates is a crucial step in the synthesis of many biologically active compounds and is often used to create protecting groups for amines. nih.govnih.gov The rate of carbamate formation can be influenced by the basicity of the amine. researchgate.net
| Reagent Type | General Product | Example Reagent |
| Acyl Halide/Anhydride | Amide | Acetyl Chloride |
| Sulfonyl Chloride | Sulfonamide | p-Toluenesulfonyl Chloride |
| Chloroformate | Carbamate | Ethyl Chloroformate |
| Isocyanate | Urea Derivative | Phenyl Isocyanate |
| CO2 + Alkyl Halide | Carbamate | CO2 + Methyl Iodide |
Alkylation and Reductive Amination Strategies
The introduction of alkyl groups onto the nitrogen atom can be achieved through direct alkylation or, more controllably, via reductive amination.
Alkylation: Direct reaction with alkyl halides can lead to mono- and di-alkylated products. Controlling the degree of alkylation can be challenging, often resulting in a mixture of primary, secondary, and tertiary amines.
Reductive Amination: A more selective method for introducing alkyl substituents is reductive amination. masterorganicchemistry.com This two-step, one-pot process involves the initial reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.comorganic-chemistry.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com This method avoids the over-alkylation issues associated with direct alkylation. masterorganicchemistry.com For instance, reductive amination can be employed to produce β-trifluoromethyl amines from corresponding aldehyde products. princeton.edu
| Carbonyl Compound | Reducing Agent | Product Type |
| Formaldehyde | Sodium triacetoxyborohydride | N-methyl amine |
| Acetaldehyde | Sodium cyanoborohydride | N-ethyl amine |
| Acetone | Sodium borohydride | N-isopropyl amine |
Cyclization Reactions Leading to Nitrogen-Containing Heterocycles
The amine functionality of this compound can be utilized as a key element in the construction of nitrogen-containing heterocyclic rings. These structures are of significant interest in drug discovery.
One strategy involves a multi-component reaction where the amine, an α-ketoamide, an aromatic aldehyde, and a β-nitroalkene can react to form highly functionalized 2,3-dihydro-4-nitropyrroles. nih.gov Another approach could involve intramolecular reactions. For example, if the phenyl ring or another part of the molecule is suitably functionalized, an intramolecular cyclization could be triggered. Cascade reactions, such as an intramolecular Prins/Friedel–Crafts cyclization, represent a powerful strategy for constructing complex ring systems in a single step. beilstein-journals.org While not directly reported for this specific amine, similar scaffolds can undergo such transformations to yield tetralin or other fused ring systems. The synthesis of fluorinated heterocycles is an active area of research, often involving cycloaddition reactions. nih.gov
Reactivity Patterns Involving the Trifluoromethyl Moiety and its Influence on Neighboring Groups
The trifluoromethyl (CF3) group is a powerful electron-withdrawing group that significantly influences the reactivity of the parent molecule. mdpi.comresearchgate.net Its presence has several key effects:
Reduced Basicity of the Amine: The strong inductive effect of the CF3 group decreases the electron density on the nitrogen atom, thereby reducing the basicity (pKa) of the primary amine compared to its non-fluorinated analogue. chinesechemsoc.org This modulation of basicity is a critical aspect in drug design.
Increased Lipophilicity: The CF3 group enhances the lipophilicity of the molecule, which can improve its pharmacokinetic properties, such as membrane permeability. mdpi.com
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation, particularly oxidative processes mediated by cytochrome P450 enzymes. mdpi.com
Influence on Acidity of N-H bond: The electron-withdrawing nature of the CF3 group increases the acidity of the protons on the adjacent amine.
Impact on Reaction Rates: The electronic effects of the trifluoromethyl group can influence the rates of reactions involving the amine. For instance, in reactions where the amine acts as a nucleophile, its reduced basicity might lead to slower reaction rates compared to more basic amines.
Applications of 2r 1,1,1 Trifluoro 4 Phenylbutan 2 Amine As a Chiral Building Block in Advanced Organic Synthesis
Strategic Utilization in the Construction of Complex Molecular Architectures
(2R)-1,1,1-Trifluoro-4-phenylbutan-2-amine is a valuable precursor for creating complex, high-value molecules, most notably in the synthesis of pharmaceuticals. Its structure is particularly relevant to the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes. google.comnih.gov
One of the most prominent examples of a DPP-IV inhibitor is Sitagliptin. The core structure of Sitagliptin features a chiral β-amino acid derivative attached to a triazolopyrazine heterocycle. nih.govnih.gov The chiral amine portion of Sitagliptin, specifically (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro google.comnih.govresearchgate.nettriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine, shares significant structural similarity with this compound. google.com Synthetic strategies for Sitagliptin and its analogs often involve the coupling of a chiral amine building block with the heterocyclic component. tandfonline.comoatext.com The use of pre-existing chiral building blocks is a dominant approach in drug discovery for creating such complex structures efficiently. nih.govtandfonline.com
The strategic importance of this building block lies in its ability to introduce both a specific stereochemistry and a trifluoromethyl group in a single step, streamlining the synthesis of intricate drug candidates. The phenylethylamine backbone is a common motif in biologically active compounds, and the trifluoromethyl group enhances properties such as metabolic stability and binding affinity. nih.govgoogle.com
Role in the Asymmetric Synthesis of Diverse Chiral Scaffolds
The inherent chirality of this compound makes it an excellent starting material for asymmetric synthesis, where the goal is to produce a specific enantiomer of a chiral product. bldpharm.com Its stereogenic center can direct the formation of new stereocenters in subsequent reactions, allowing for the construction of diverse and complex chiral scaffolds with high stereochemical purity. nih.govsemanticscholar.org
Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and natural products. mdpi.com The synthesis of chiral β-amino acids, for example, is a critical step in the production of many DPP-IV inhibitors. nih.gov While various methods exist for asymmetric amine synthesis, including catalytic isomerization of imines and enzymatic resolutions, the use of a pre-synthesized, enantiomerically pure building block like this compound offers a direct and efficient route. google.comgoogle.com
The presence of the trifluoromethyl group adjacent to the amine can influence the reactivity and selectivity of synthetic transformations. This allows chemists to design synthetic routes that leverage the electronic and steric properties of the CF3 group to achieve desired stereochemical outcomes in the synthesis of various chiral structures.
Integration into Novel Fluorinated Compounds for Research Purposes
The incorporation of fluorine, and specifically trifluoromethyl (CF3) groups, into organic molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. nih.govnih.gov The integration of this compound into novel molecules is driven by the beneficial effects of the CF3 group. researchgate.net
Key Properties Conferred by the Trifluoromethyl Group:
| Property | Description | Impact in Drug Design |
| Metabolic Stability | The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by enzymes like cytochrome P450. | Increased drug half-life and bioavailability. |
| Lipophilicity | The CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes. | Improved absorption, distribution, and permeability across biological barriers like the blood-brain barrier. |
| Binding Affinity | The strong electron-withdrawing nature of the CF3 group can alter the electronic properties of a molecule, potentially leading to stronger binding interactions with target proteins through dipole-dipole or hydrogen bonding interactions. | Enhanced potency and selectivity of the drug candidate. |
| Conformation | The steric bulk of the CF3 group can influence the preferred conformation of a molecule, locking it into a bioactive shape. | Optimization of the molecule's fit into the active site of a biological target. |
This table summarizes the general effects of trifluoromethyl groups in medicinal chemistry. nih.govresearchgate.netmdpi.comnih.gov
Research focuses on synthesizing new chemical entities containing this fluorinated chiral amine to explore its potential in developing novel therapeutics. By using it as a building block, scientists can systematically study how the combination of its specific chirality and the trifluoromethyl group affects the biological activity of new compounds. nih.govresearchgate.net This approach is crucial for structure-activity relationship (SAR) studies, which are fundamental to the drug discovery process. nih.gov The availability of such fluorinated building blocks facilitates the exploration of new chemical space and the development of next-generation pharmaceuticals with improved efficacy and safety profiles. nih.govnih.gov
Mechanistic Insights and Stereochemical Control in Reactions Involving 2r 1,1,1 Trifluoro 4 Phenylbutan 2 Amine
Elucidation of Reaction Mechanisms and Intermediates
The synthesis of α-trifluoromethyl amines often proceeds through the formation of trifluoromethylated imine intermediates. The subsequent nucleophilic addition to the C=N bond is a key step in establishing the stereocenter. Various mechanistic pathways are employed to achieve this transformation, with the specific intermediates depending on the chosen synthetic strategy.
One common approach involves the asymmetric reduction of a trifluoromethyl ketimine. In this type of reaction, a chiral catalyst, often a transition metal complex with a chiral ligand, coordinates to the imine. This coordination creates a chiral environment around the imine, directing the hydride transfer from a reducing agent to one face of the imine, leading to the preferential formation of one enantiomer. The key intermediate in this process is the catalyst-imine complex. The nature of this complex, including its geometry and electronic properties, is critical in determining the reaction's stereochemical outcome.
Another prevalent method is the nucleophilic addition of organometallic reagents to trifluoromethyl imines. The mechanism of these reactions can be influenced by the nature of the metal (e.g., lithium, magnesium, zinc) and the solvent. The reaction may proceed through a cyclic transition state where the metal coordinates to both the nitrogen of the imine and the incoming nucleophile. This coordination organizes the transition state assembly, leading to a diastereoselective or enantioselective addition.
In organocatalytic approaches, such as the aza-Henry reaction, a chiral catalyst (e.g., a thiourea (B124793) or a quaternary ammonium salt) activates the trifluoromethyl imine through hydrogen bonding. frontiersin.orgnih.gov This interaction lowers the LUMO of the imine and shields one of its faces, directing the nucleophilic attack of a nitroalkane. The proposed transition state involves a ternary complex of the catalyst, the imine, and the nucleophile, where non-covalent interactions dictate the stereoselectivity. frontiersin.orgnih.gov
More recent strategies involve the use of novel reagents and reaction pathways. For instance, a formal umpolung strategy using (Me4N)SCF3 allows for the synthesis of trifluoromethyl amines via thiocarbamoyl fluoride intermediates. nih.gov This method proceeds under mild conditions and avoids harsh reagents.
Table 1: Key Intermediates in the Synthesis of α-Trifluoromethyl Amines
| Synthetic Approach | Key Intermediate(s) |
| Asymmetric Reduction of Imines | Chiral catalyst-imine complex |
| Nucleophilic Addition | Cyclic transition state involving organometallic reagent |
| Aza-Henry Reaction | Ternary complex (catalyst-imine-nucleophile) |
| Umpolung Strategy | Thiocarbamoyl fluoride |
Analysis of Factors Governing Enantioselectivity and Diastereoselectivity in Synthetic Pathways
The stereochemical outcome of reactions leading to or involving (2R)-1,1,1-Trifluoro-4-phenylbutan-2-amine is governed by a delicate interplay of various factors. A thorough analysis of these factors is essential for optimizing synthetic protocols to achieve high levels of enantioselectivity and diastereoselectivity.
Catalyst Structure: In catalyst-controlled reactions, the structure of the chiral catalyst is paramount. For transition-metal catalyzed hydrogenations, the bite angle, steric bulk, and electronic properties of the chiral ligand (e.g., phosphines, diamines) dictate the facial selectivity of the hydride attack on the imine intermediate. nih.gov Similarly, in organocatalysis, the hydrogen-bonding capabilities and the steric environment provided by the catalyst scaffold are crucial for effective stereochemical induction. frontiersin.orgnih.gov
Substrate Control: The structure of the substrate, particularly the nature of the substituents on the imine nitrogen and carbon, can significantly influence stereoselectivity. Bulky protecting groups on the nitrogen atom can create steric hindrance that favors the approach of a nucleophile from a specific direction. The electronic nature of the substituents can also affect the reactivity and geometry of the imine. nih.gov
Reaction Conditions:
Solvent: The polarity and coordinating ability of the solvent can impact the stability of transition states and intermediates. Non-coordinating solvents are often preferred in transition-metal catalysis to avoid competition with the substrate for binding to the metal center. nih.gov In some cases, specific solvents like trifluoroethanol have been found to be critical for achieving high enantioselectivity. nih.gov
Temperature: Lowering the reaction temperature generally enhances stereoselectivity by favoring the transition state with the lower activation energy, which leads to the major stereoisomer.
Additives: The presence of additives, such as co-catalysts or Lewis acids, can influence the reaction mechanism and stereochemical outcome. For instance, Brønsted acids have been used as activators in palladium-catalyzed hydrogenations.
Nature of the Nucleophile and Electrophile: In reactions involving nucleophilic additions, the nature of the nucleophile is a key determinant of stereoselectivity. The size and reactivity of the nucleophile can influence the geometry of the transition state. In diastereoselective reactions where this compound acts as a chiral auxiliary or reactant, the nature of the incoming electrophile will also play a critical role in determining the stereochemical outcome of the newly formed stereocenter.
Table 2: Factors Influencing Stereoselectivity in α-Trifluoromethyl Amine Synthesis
| Factor | Influence on Enantioselectivity/Diastereoselectivity |
| Catalyst | Ligand structure, metal center, and catalyst loading dictate the chiral environment. |
| Substrate | Steric and electronic properties of substituents on the imine influence facial bias. |
| Solvent | Polarity and coordinating ability can stabilize or destabilize key transition states. |
| Temperature | Lower temperatures generally lead to higher stereoselectivity. |
| Nucleophile | Size and reactivity can affect the transition state geometry. |
Computational and Spectroscopic Studies for Mechanistic Validation and Stereochemical Understanding
Computational and spectroscopic techniques are invaluable tools for gaining deeper insights into the reaction mechanisms and for the unambiguous determination of the stereochemistry of chiral molecules like this compound.
Computational Studies: Density Functional Theory (DFT) calculations are frequently employed to model transition states and reaction intermediates. These studies can provide quantitative information about the energies of different stereochemical pathways, helping to rationalize the observed enantioselectivity or diastereoselectivity. For instance, computational models of catalyst-substrate complexes can reveal the key non-covalent interactions responsible for stereochemical control. Proposed transition states, such as in the aza-Henry reaction, can be computationally modeled to understand how the catalyst directs the stereochemical outcome. frontiersin.orgnih.gov
Spectroscopic Studies:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are fundamental for the structural elucidation of reaction products and intermediates. For chiral molecules, the use of chiral solvating agents or chiral derivatizing agents can allow for the determination of enantiomeric excess (ee) and diastereomeric ratio (dr) by resolving the signals of the different stereoisomers.
Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution. dtu.dkrsc.orgnih.gov By comparing the experimental VCD spectrum with the spectrum predicted by DFT calculations for a specific enantiomer, the absolute stereochemistry can be unequivocally assigned. This method is particularly useful for chiral molecules where crystallographic methods are not feasible. The combination of VCD and NMR can be a powerful approach for complete stereochemical characterization. rsc.org
The integration of these computational and spectroscopic methods provides a comprehensive understanding of the factors governing stereoselection in reactions involving this compound, facilitating the design of more efficient and selective synthetic strategies.
Table 3: Application of Computational and Spectroscopic Methods
| Technique | Application in Stereochemical Studies |
| DFT Calculations | Modeling of transition states, elucidation of reaction mechanisms, prediction of VCD spectra. |
| NMR Spectroscopy | Structural characterization, determination of enantiomeric excess and diastereomeric ratio. |
| VCD Spectroscopy | Determination of absolute configuration. |
Future Directions and Challenges in the Academic Research of 2r 1,1,1 Trifluoro 4 Phenylbutan 2 Amine
Development of Novel and More Sustainable Synthetic Methodologies
A primary challenge in the synthesis of chiral amines like (2R)-1,1,1-Trifluoro-4-phenylbutan-2-amine is the reliance on traditional methods that may not align with the principles of green chemistry. Future research will increasingly prioritize sustainability, efficiency, and the reduction of environmental impact.
The development of environmentally benign synthetic strategies is a key future direction. This involves moving away from stoichiometric reagents and harsh reaction conditions towards catalytic and more atom-economical processes. A significant area of exploration is biocatalysis, which utilizes enzymes to perform highly selective transformations under mild conditions. frontiersin.org
One promising green approach is the use of engineered enzymes, such as variants of cytochrome c552, for the asymmetric N–H carbene insertion reaction. nih.gov This biocatalytic strategy offers an efficient and sustainable route to enantioenriched α-trifluoromethylated amines. nih.gov The combination of protein and substrate engineering can achieve high yields and enantioselectivity, providing a powerful tool for synthesizing valuable fluorinated building blocks. nih.gov Future work will likely focus on expanding the substrate scope of these enzymatic systems and optimizing them for industrial-scale synthesis.
Another green chemistry avenue involves the use of heterogeneous catalysts that can be easily recovered and reused. For instance, the use of K-10 montmorillonite, an inexpensive and environmentally benign clay catalyst, has been demonstrated for the synthesis of imines, which are precursors to chiral amines. researchgate.net Research into new solid-supported catalysts and flow chemistry systems will be crucial for developing more sustainable manufacturing processes for complex amines. frontiersin.org
The discovery of novel catalytic systems is essential for overcoming current limitations in the synthesis of chiral trifluoromethylated amines. While significant progress has been made with transition-metal, organo-, and biocatalysis, there remains substantial room for innovation. nih.govfrontiersin.org
Future research will likely focus on several key areas:
Asymmetric Organocatalysis: The development of new chiral organic catalysts, such as derivatives of cinchona alkaloids, has enabled highly enantioselective isomerization of trifluoromethyl imines to access both aryl and alkyl trifluoromethylated amines. nih.govbrandeis.edu Further exploration in this area could lead to catalysts with even broader applicability and higher efficiency.
Transition-Metal Catalysis: New catalytic systems involving metals like rhodium, palladium, and copper continue to be developed. For example, Rh-bis(phosphine)-catalyzed coupling of arylboroxines with trifluoromethyl ketimines provides direct access to primary amines. nih.gov Copper-catalyzed hydroamination of 1-trifluoromethylalkenes using chiral bisphosphine ligands also presents a viable path to optically active α-trifluoromethylamines. acs.org The discovery of novel chiral ligands and reaction conditions will be a central theme of future research. frontiersin.org
Photoredox Catalysis: Leveraging light as an energy source, enantioselective photocatalytic reactions are emerging as a powerful and sustainable synthetic strategy. frontiersin.org The development of photoinduced copper catalyst systems for the enantioconvergent amidation of racemic alkyl electrophiles is a recent example that could be adapted for the synthesis of complex chiral amines. frontiersin.org
| Catalytic Approach | Catalyst Type | Transformation | Key Advantage |
| Organocatalysis | Chiral Organic Catalyst (e.g., DHQ-7f) | Enantioselective Isomerization of Imines | Metal-free, high enantioselectivity for aryl and alkyl amines. nih.gov |
| Biocatalysis | Engineered Cytochrome c552 | Asymmetric N–H Carbene Insertion | Sustainable, high yield and enantioselectivity under mild conditions. nih.gov |
| Transition-Metal | Rh-bis(phosphine) Complex | Coupling of Arylboroxines with Ketimines | Direct access to primary amines. nih.gov |
| Transition-Metal | Copper/Chiral Bisphosphine | Regio- and Enantioselective Hydroamination | Access to optically active amines from alkenes. acs.org |
| Photoredox Catalysis | Photoinduced Copper Catalyst | Enantioconvergent Amidation | Uses light as a sustainable energy source. frontiersin.org |
Investigation of Undiscovered Reactivity Patterns and Derivatization Opportunities
Understanding the reactivity of the this compound scaffold is crucial for creating new, structurally diverse derivatives with potentially enhanced biological activities. The primary amine functional group serves as a key handle for a multitude of chemical transformations.
Future research will likely explore derivatization through the formation of various functional groups. A fundamental transformation is the reaction with acyl chlorides or carboxylic acids to form N-trifluoromethyl amides. nih.govnih.gov Recent methods allowing the direct synthesis of these amides from carboxylic acid derivatives open up possibilities for creating complex molecules, including N-trifluoromethyl peptides. nih.gov
Furthermore, the exploration of cycloaddition reactions could lead to the synthesis of novel nitrogen-containing heterocycles incorporating the trifluoromethyl amine moiety. researchgate.net The unique electronic properties of the trifluoromethyl group can influence the regioselectivity of such reactions, leading to potentially undiscovered molecular scaffolds. researchgate.net
Another area of investigation involves the use of derivatizing reagents to tag the amine for analytical purposes or to introduce new functionalities. Reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) and Dansyl-Cl are commonly used to derivatize primary amines, which can facilitate chromatographic separation and detection. researchgate.netnih.gov Exploring new derivatization chemistries could provide access to novel prodrugs or bioconjugates.
| Derivatization Reagent/Method | Functional Group Formed | Potential Application |
| Acyl Chlorides / Carboxylic Acids | Amide | Synthesis of bioactive molecules, peptides. nih.gov |
| Cycloaddition Reactions | Nitrogen-containing heterocycles | Creation of novel chemical scaffolds. researchgate.net |
| 9-fluorenylmethyl chloroformate (Fmoc-Cl) | Carbamate (B1207046) | Protection, purification, analytical derivatization. nih.gov |
| Dansyl-Cl | Sulfonamide | Fluorescence labeling, enhanced mass spectrometry ionization. nih.gov |
Advancements in Stereochemical Control and Synthetic Efficiency for Complex Derivatives
Achieving precise control over multiple stereocenters is a paramount challenge in modern organic synthesis. For derivatives of this compound that may contain additional stereocenters, developing highly diastereoselective and enantioselective methods is critical.
A significant future direction is the synthesis of molecules with non-contiguous stereocenters, such as α,γ-chiral amines. acs.orgnih.gov Recent breakthroughs have shown that stereospecific, base-catalyzed isomerization of α-chiral allylic amines can effectively transfer chirality to a remote γ-position. acs.orgnih.gov A subsequent diastereoselective reduction of the resulting imine/enamine intermediate can then generate two precisely controlled stereocenters. nih.gov This strategy provides a powerful pathway to complex trifluoromethylated building blocks from readily available starting materials. nih.gov
The development of methods for efficient chirality transfer is a key area of research. A mild and robust method for synthesizing γ-chiral, trifluoromethylated enamides from α-chiral allylic amines has been reported with chirality transfer efficiency up to 99.5%. researchgate.net This demonstrates the potential for developing highly efficient and stereospecific transformations.
Future efforts will focus on expanding the scope of these reactions and developing new catalytic systems that can control the formation of remote stereocenters with high fidelity. The ultimate goal is to build a synthetic toolbox that allows for the programmed and efficient assembly of complex, multi-chiral molecules containing the trifluoromethyl amine motif, enabling the exploration of a much broader chemical space for drug discovery. nih.gov
Q & A
Basic Research Questions
Q. What synthetic strategies ensure high enantiomeric purity of (2R)-1,1,1-Trifluoro-4-phenylbutan-2-amine?
- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis or chiral resolution. For example, chiral HPLC can separate enantiomers using columns like Chiralpak® AD-H or OD-H, validated by optical rotation measurements and X-ray crystallography for absolute configuration confirmation . Intermediate steps should employ chiral auxiliaries (e.g., Evans’ oxazolidinones) to minimize racemization.
Q. Which analytical techniques are optimal for structural characterization and purity assessment?
- Methodological Answer :
- NMR : , , and NMR to confirm trifluoromethyl and phenyl group positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula verification (e.g., ESI+ mode) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity (>98%), coupled with chiral columns for enantiomeric excess (ee >99%) .
Q. What are the critical storage conditions to maintain compound stability?
- Methodological Answer : Store under inert gas (argon/nitrogen) at 2–8°C in airtight, light-resistant containers. Avoid moisture to prevent hydrolysis of the trifluoromethyl group. Use desiccants (e.g., molecular sieves) and monitor stability via periodic HPLC analysis .
Advanced Research Questions
Q. How to evaluate DPP-IV inhibitory activity and selectivity against related proteases?
- Methodological Answer :
- In vitro Assays : Use fluorogenic substrates (e.g., Gly-Pro-AMC) in recombinant human DPP-IV enzyme assays. Calculate IC via dose-response curves (e.g., IC = 18 nM as reported for analogs) .
- Selectivity Screening : Test against prolyl oligopeptidase (POP), fibroblast activation protein (FAP), and DPP8/9 using kinetic assays. Cross-validate with competitive binding studies .
- Data Table :
| Enzyme | IC (nM) | Selectivity Ratio (vs. DPP-IV) |
|---|---|---|
| DPP-IV | 18 | 1 |
| DPP8 | >10,000 | >555 |
| DPP9 | >10,000 | >555 |
| Example data from structural analogs |
Q. What protocols minimize environmental toxicity during disposal?
- Methodological Answer : Follow P501 guidelines: incinerate in EPA-approved facilities with scrubbers to capture HF/CF byproducts. Avoid aqueous disposal due to high aquatic toxicity (H400: LC <1 mg/L for Daphnia magna). Conduct ecotoxicity assays per OECD 202/203 guidelines .
Q. How to quantify trace amounts in biological matrices (e.g., plasma)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
